

Pentanal Diethyl Acetal: A Technical Guide to its Physical Characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,1-Diethoxyacetane*

Cat. No.: *B1346685*

[Get Quote](#)

For Immediate Release

Valeraldehyde, 1,1-diethoxy- (CAS: 3658-79-5), commonly known as pentanal diethyl acetal, is a significant compound utilized in various chemical synthesis processes, including in the development of flavorings and fragrances. This document provides an in-depth guide to its core physical characteristics, offering critical data and standardized experimental protocols for researchers, scientists, and professionals in drug development and chemical manufacturing.

Core Physical and Chemical Properties

Pentanal diethyl acetal is a colorless, clear liquid.^[1] A comprehensive summary of its key physical properties is presented below. This data is essential for handling, storage, and application in scientific research and industrial processes.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₂₀ O ₂	[2]
Molecular Weight	160.25 g/mol	[2]
Appearance	Colorless clear liquid	[1]
Boiling Point	163.0 °C at 760.00 mm Hg	[1]
Density	0.826 - 0.832 g/cm ³ at 25 °C	[1]
Refractive Index	1.399 - 1.405 at 20 °C	[1]
Flash Point	36.11 °C (97.00 °F) [Tag Closed Cup]	[1]
Solubility in Water	352.3 mg/L at 25 °C (Estimated)	[1]
IUPAC Name	1,1-diethoxypentane	[2]
Synonyms	Pentanal diethyl acetal, Valeraldehyde diethyl acetal	[3][2]

Experimental Protocols for Property Determination

The physical characteristics tabulated above are determined using standardized methodologies to ensure accuracy and reproducibility. The following sections detail the principles behind the standard test methods for several key properties.

Boiling Point Determination (Ref: OECD 103, ASTM D1078)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[4][5] Standard methods like OECD 103 and ASTM D1078 are employed for this determination.[4][6]

- Principle: A sample of the liquid is heated, and the temperature of the vapor is measured as the liquid distills.[7] The initial boiling point is recorded at the instant the first drop of condensate falls from the thermometer.[8]

- Apparatus: A distillation flask, condenser, receiving cylinder, and a calibrated thermometer or temperature sensor are used.[7]
- Procedure Synopsis:
 - A measured volume of the sample is placed in the distillation flask with boiling chips.
 - The apparatus is assembled, ensuring the thermometer bulb is correctly positioned.
 - The sample is heated at a controlled rate (e.g., 5 to 10 minutes from the application of heat to the first drop of distillate for liquids boiling below 150°C).[8]
 - The temperature is recorded when the first drop of distillate is collected and throughout the distillation range.
 - The observed temperature is corrected for atmospheric pressure.[7]

Density Measurement (Ref: OECD 109, ASTM D4052)

Density is the mass of a substance per unit volume.[9][10] For liquids like pentanal diethyl acetal, modern methods such as the oscillating U-tube digital density meter are common, as outlined in ASTM D4052.[11][12]

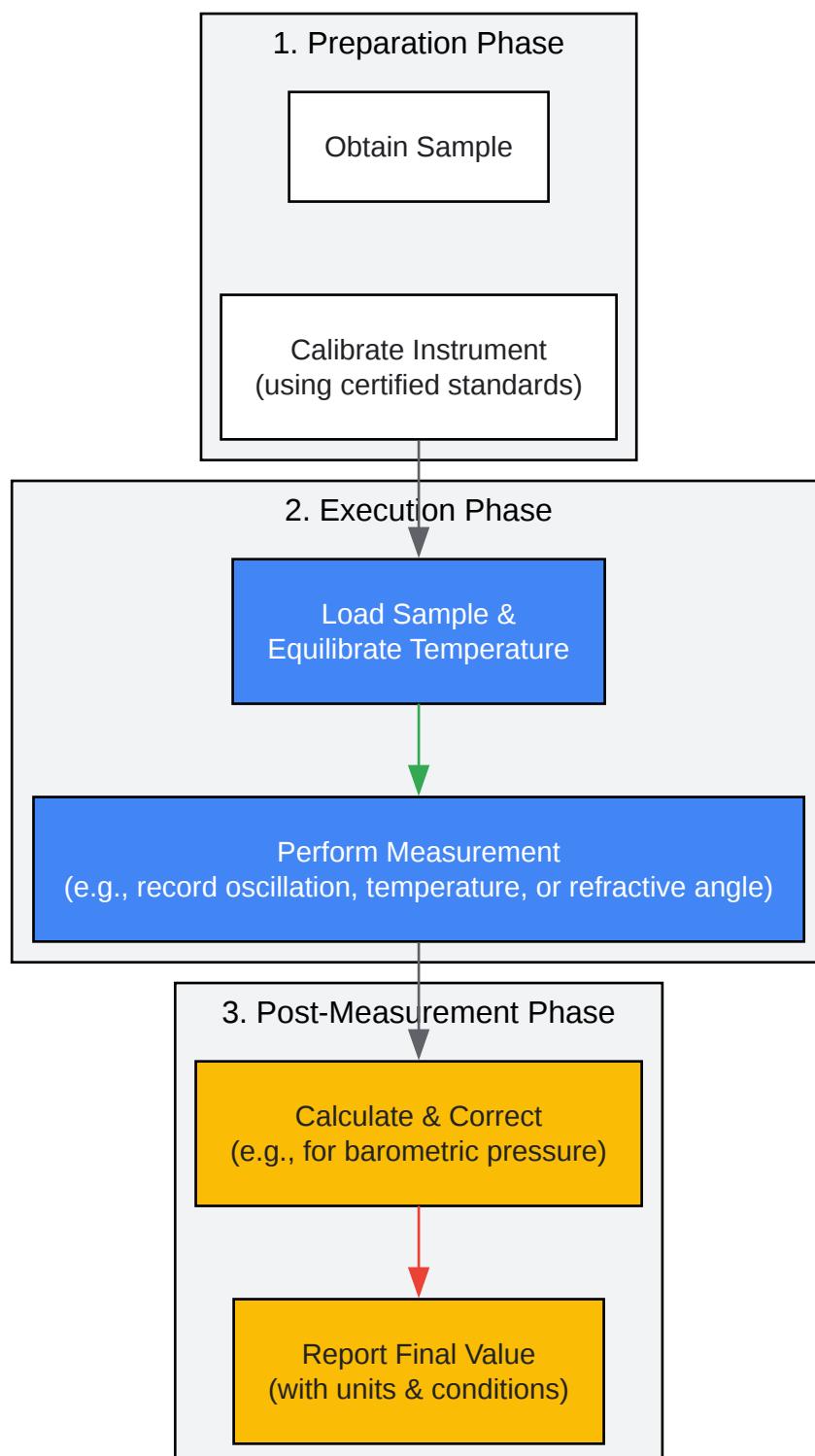
- Principle: A small volume of the liquid sample (approximately 0.7 mL) is introduced into an oscillating U-tube.[13] The change in the oscillation frequency of the tube caused by the mass of the sample is measured. This frequency change is directly related to the density of the liquid.[10][11]
- Apparatus: A digital density meter with an oscillating U-tube and a temperature-controlled cell.
- Procedure Synopsis:
 - The instrument is calibrated using certified reference standards (e.g., dry air and pure water).
 - The sample is injected into the clean, dry U-tube, ensuring no air bubbles are present.

- The instrument maintains a constant temperature (e.g., 25 °C) and measures the oscillation period.
- The density is automatically calculated from the oscillation period using the instrument's calibration constants.[13] The result is typically reported in g/cm³ or kg/m³.[14]

Refractive Index Measurement (Ref: ASTM D1218)

The refractive index is a fundamental physical property that measures how light propagates through a substance.[1] It is a dimensionless number that can be used to characterize liquid purity.[15]

- Principle: This method uses a calibrated refractometer (e.g., an Abbe-type refractometer) to measure the refractive index of transparent liquids.[16] The measurement is based on the principle of determining the critical angle of refraction of a light beam passing from the instrument's prism to the sample.[17]
- Apparatus: A high-precision refractometer with a light source (typically the sodium D-line at 589.3 nm) and a temperature-controlled prism.[16][17]
- Procedure Synopsis:
 - The refractometer is calibrated using a standard of known refractive index.
 - A small drop of the sample is placed on the surface of the prism.
 - The prism is closed and the sample is allowed to equilibrate to the desired temperature (e.g., 20 °C).
 - The operator or an automatic sensor adjusts the instrument to find the borderline between the light and dark fields.
 - The refractive index is read directly from the instrument's scale or digital display.[16] The method is accurate to four decimal places.[1][18]


Flash Point Determination (Ref: ASTM D56)

The flash point is the lowest temperature at which a liquid gives off sufficient vapor to ignite in the presence of an ignition source under controlled conditions.[\[3\]](#)[\[19\]](#) It is a critical measure of a material's flammability hazard.[\[20\]](#)

- Principle: The ASTM D56 method utilizes a Tag Closed Cup Tester. The sample is placed in a closed cup and heated at a slow, constant rate. An ignition source is periodically directed into the vapor space of the cup.[\[2\]](#)[\[21\]](#)
- Apparatus: A Tag Closed Cup Tester, consisting of a sample cup, a lid with an ignition source port, and a controlled heating bath.[\[2\]](#)
- Procedure Synopsis:
 - A specified volume of the sample is placed into the test cup.
 - The cup is sealed with the lid and heating begins at a prescribed rate.
 - At regular temperature intervals, a small test flame is passed over the opening in the cup.
 - The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the sample to ignite with a distinct flash inside the cup.[\[3\]](#)[\[2\]](#)

Process Visualization

The determination of any physical property follows a standardized and logical workflow to ensure data quality and reproducibility. The diagram below illustrates this general process.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for physical property determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. store.astm.org [store.astm.org]
- 2. data.ntsb.gov [data.ntsb.gov]
- 3. lcls laboratory.com [lcls laboratory.com]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. store.astm.org [store.astm.org]
- 7. petrolube.com [petrolube.com]
- 8. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 9. oecd.org [oecd.org]
- 10. knowledge.reagecon.com [knowledge.reagecon.com]
- 11. ASTM D4052 - eralytics [eralytics.com]
- 12. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 13. data.ntsb.gov [data.ntsb.gov]
- 14. store.astm.org [store.astm.org]
- 15. petrolube.com [petrolube.com]
- 16. matestlabs.com [matestlabs.com]
- 17. mt.com [mt.com]
- 18. standards.iteh.ai [standards.iteh.ai]
- 19. delltech.com [delltech.com]
- 20. store.astm.org [store.astm.org]
- 21. kelid1.ir [kelid1.ir]
- To cite this document: BenchChem. [Pentanal Diethyl Acetal: A Technical Guide to its Physical Characteristics]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1346685#pentanal-diethyl-acetal-physical-characteristics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com